6-Fluoro-1H-benzoimidazole-2-carboxylic acid
Description
6-Fluoro-1H-benzoimidazole-2-carboxylic acid (CAS: 876710-76-8) is a fluorinated benzimidazole derivative characterized by a fluorine atom at the 6-position and a carboxylic acid group at the 2-position of the benzimidazole core . Its molecular formula is C₈H₅FN₂O₂, with a molecular weight of 180.138 g/mol . The compound is synthesized via cyclization of 4-fluoro-1,2-phenylenediamine with glyoxylic acid or its derivatives, followed by oxidation to yield the carboxylic acid moiety .
Benzimidazole derivatives are widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors. The fluorine substituent enhances metabolic stability and modulates electronic properties, making this compound a valuable intermediate in drug discovery, particularly for kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
6-fluoro-1H-benzimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXHLKWWJIWESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390137 | |
| Record name | 6-Fluoro-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876710-76-8 | |
| Record name | 6-Fluoro-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoroaniline.
Cyclization: The 4-fluoroaniline undergoes cyclization with formic acid and ammonium formate to form 6-fluoro-1H-benzoimidazole.
Carboxylation: The 6-fluoro-1H-benzoimidazole is then carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-benzoimidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 6-Fluoro-1H-benzoimidazole-2-methanol or 6-Fluoro-1H-benzoimidazole-2-carbaldehyde.
Substitution: Derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-1H-benzoimidazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-fluoro-1H-benzoimidazole-2-carboxylic acid with structurally related benzimidazole derivatives:
Biological Activity
6-Fluoro-1H-benzoimidazole-2-carboxylic acid is a fluorinated derivative of benzimidazole that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant case studies and research findings.
The synthesis of this compound typically involves the following steps:
- Starting Material : The synthesis begins with 4-fluoroaniline.
- Cyclization : The compound undergoes cyclization with formic acid and ammonium formate.
- Carboxylation : Finally, it is carboxylated using carbon dioxide under high pressure and temperature.
This synthetic route allows for the efficient production of the compound, which has a molecular formula of and a molecular weight of 180.14 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study involving various benzimidazole derivatives, compounds with similar structures demonstrated potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin . The antimicrobial efficacy is attributed to the presence of the fluorine atom, which enhances lipophilicity and stability, allowing better interaction with microbial targets.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | < 32 | MRSA |
| 5-Chloro-benzimidazole derivative | 0.98 | Fungal strains |
| 6-Fluoroquinoline derivative | < 16 | Gram-negative bacteria |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of cell signaling pathways . For instance, the benzimidazole scaffold is known for its ability to interact with various enzymes and receptors, which may play a critical role in cancer treatment strategies.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound binds to enzymes and receptors, modulating their activity.
- Signaling Pathways : It influences pathways related to cell growth, apoptosis, and immune response .
The presence of the fluorine atom enhances these interactions, potentially leading to increased efficacy in therapeutic applications.
Case Studies and Research Findings
Several studies have reported on the biological activities of benzimidazole derivatives, including:
- Antifungal Activity : A library of benzimidazole derivatives was screened against various fungal strains. Compounds exhibited MIC values comparable or superior to traditional antifungal agents like amphotericin B .
- Cytotoxicity Studies : In vitro tests revealed that certain derivatives had IC50 values significantly lower than their MICs against bacterial strains, indicating selective toxicity towards pathogens while sparing human cells .
- Comparative Analysis : Similar compounds such as 6-Chloro-1H-benzoimidazole-2-carboxylic acid were evaluated for their biological activities, highlighting the unique properties imparted by the fluorine substitution in enhancing antimicrobial efficacy .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves cyclization of fluorinated precursors. For example, manganese(IV) oxide in dichloromethane (DCM) at room temperature can oxidize benzimidazole intermediates to yield carboxylic acid derivatives . Optimize yields by controlling reaction time (e.g., 2 hours for 85% yield with MnO₂) and solvent polarity. Use reflux conditions with Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) at 50°C for fluorinated analogs to enhance regioselectivity .
- Key Parameters :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MnO₂ | DCM | 25 | 2 | 85 |
| Ru-complex | Water | 50 | 5.5 | 70 |
Q. What safety protocols should be followed when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Waste Disposal : Segregate halogenated waste and use certified disposal services for benzimidazole derivatives .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- NMR : Use H and C NMR to confirm aromatic proton environments and carboxylic acid resonance (e.g., δ ~170 ppm for COOH) .
- X-ray Crystallography : Resolve crystal structures using APEX2 software for bond-length validation (e.g., C=O bond at 1.21 Å) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios to verify purity (e.g., <0.3% deviation) .
Advanced Research Questions
Q. How can computational methods predict the reactivity or physicochemical properties of derivatives?
- Methodology :
- Log P Calculations : Use software like MarvinSuite to estimate lipophilicity for drug-likeness assessments .
- Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., docking studies for enzyme inhibition) .
- ADME Prediction : Apply QSAR models to forecast solubility (Log S) and bioavailability (e.g., AlogPS) .
Q. What strategies resolve discrepancies in spectroscopic data for fluorinated benzimidazole derivatives?
- Methodology :
- Cross-Validation : Compare IR carbonyl stretches (~1680 cm) with NMR data to confirm carboxylic acid presence .
- High-Resolution Mass Spectrometry (HRMS) : Resolve mass discrepancies (e.g., [M+H] at m/z 195.04) to rule out impurities .
- TLC Monitoring : Use silica plates with UV detection to track reaction progress and isolate intermediates .
Q. How does catalyst choice impact regioselectivity in synthesizing fluorinated benzimidazole-carboxylic acids?
- Methodology :
- Oxidative Catalysts : MnO₂ favors electron-deficient aromatic systems, directing fluorine substitution at the 6-position .
- Transition Metal Catalysts : Ru-complexes stabilize π-interactions, enhancing carboxylation at the 2-position in polar solvents .
- Case Study :
- Catalyst Comparison :
| Catalyst | Regioselectivity (6-F vs. 4-F) | Solvent Compatibility |
|---|---|---|
| MnO₂ | 6-F > 90% | DCM, THF |
| Ru(bpp)(pydic) | 6-F > 85% | Water, Acetonitrile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
